molecular formula C22H48BrN B076707 Triethylhexadecylammonium bromide CAS No. 13316-70-6

Triethylhexadecylammonium bromide

Cat. No. B076707
CAS RN: 13316-70-6
M. Wt: 406.5 g/mol
InChI Key: HNJXPTMEWIVQQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09427406B2

Procedure details

Into a 2 L round-bottom flask was placed hexadecyl bromide (250 g), 2-methoxypropanol (250 mL), and triethylamine (200 mL). The flask was heated without stirring at 75° C. for 96 h and the contents were concentrated on a Rotavap at 75° C. and 20 mbar. To the residue, methyl tert-butyl ether (800 mL) was added. The slurry was vigorously stirred by a mechanical stirrer for 12 h, filtered, washed with 3 portions (400 mL each) of methyl tert-butyl ether, and dried in vacuum to obtain the product as a white solid in nearly quantitative yield.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].COC(C)CO.[CH2:24]([N:26]([CH2:29][CH3:30])[CH2:27][CH3:28])[CH3:25]>>[Br-:17].[CH2:1]([N+:26]([CH2:29][CH3:30])([CH2:27][CH3:28])[CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)Br
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
COC(CO)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
without stirring at 75° C. for 96 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 L round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
CONCENTRATION
Type
CONCENTRATION
Details
the contents were concentrated on a Rotavap at 75° C.
ADDITION
Type
ADDITION
Details
To the residue, methyl tert-butyl ether (800 mL) was added
STIRRING
Type
STIRRING
Details
The slurry was vigorously stirred by a mechanical stirrer for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 3 portions (400 mL each) of methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.